2-Methyl-4-undecanone
Overview
Description
2-Methyl-4-undecanone is an organic compound with the molecular formula C12H24O. It is a ketone, characterized by a carbonyl group bonded to two carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-undecanone is Acyl-coenzyme A thioesterase 13 . This enzyme plays a crucial role in the metabolism of fatty acids within cells.
Mode of Action
This compound interacts with its target by binding to the active site of the enzyme. This interaction can lead to changes in the enzyme’s activity, potentially influencing the metabolism of fatty acids . .
Biochemical Pathways
This compound is involved in the fatty acid biosynthetic cycle. A functional methyl ketone biosynthetic pathway was constructed in Escherichia coli by over-expressing two genes from Solanum habrochaites: shmks2, encoding a 3-ketoacyl-ACP thioesterase, and shmks1, encoding a beta-decarboxylase . These enzymes enabled methyl ketone synthesis from 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle .
Pharmacokinetics
It is known that the compound is soluble in organic solvents but insoluble in water . This could potentially impact its bioavailability and distribution within the body.
Result of Action
It is known that the compound can influence the metabolism of fatty acids within cells by interacting with acyl-coenzyme a thioesterase 13
Biochemical Analysis
Biochemical Properties
2-Methyl-4-undecanone is involved in biochemical reactions, particularly in the fatty acid biosynthetic cycle . It interacts with enzymes such as 3-ketoacyl-ACP thioesterase and beta-decarboxylase, which enable its synthesis from 3-ketoacyl-ACP . The nature of these interactions involves the conversion of 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle, into this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its role in enzyme activation or inhibition . Like most methyl ketones, this compound undergoes a haloform reaction when in the presence of a basic solution of hypochlorite . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Metabolic Pathways
This compound is involved in the fatty acid biosynthetic cycle . It interacts with enzymes such as 3-ketoacyl-ACP thioesterase and beta-decarboxylase, which enable its synthesis from 3-ketoacyl-ACP . This suggests that it may have effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-4-undecanone can be synthesized through several methods. One common approach involves the alkylation of 2-methyl-4-pentanone with a suitable alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ketone, followed by the addition of the alkyl halide .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methyl-4-undecenal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-undecanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Grignard reagents, organolithium compounds, dry ether as a solvent.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Tertiary alcohols or other substituted ketones.
Scientific Research Applications
2-Methyl-4-undecanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Medicine: Research has explored its potential as an insect repellent, particularly against mosquitoes.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor.
Comparison with Similar Compounds
2-Methyl-4-undecanone can be compared with other similar compounds, such as:
2-Undecanone: Similar in structure but lacks the methyl group at the second position.
4-Undecanone: Lacks the methyl group at the fourth position.
2-Methyl-3-undecanone: Has the methyl group at the third position instead of the fourth.
Uniqueness: this compound’s unique structure, with the methyl group at the fourth position, gives it distinct chemical and physical properties, making it valuable in specific applications such as pest management and fragrance formulation .
Properties
IUPAC Name |
2-methylundecan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-9-12(13)10-11(2)3/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBAJFDSHJYDCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066508 | |
Record name | 4-Undecanone, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19594-40-2 | |
Record name | 2-Methyl-4-undecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19594-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-undecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019594402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-4-undecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Undecanone, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Undecanone, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylundecan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYL-4-UNDECANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN53YFA9O0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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